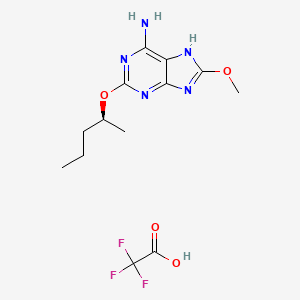![molecular formula C23H26N2O4 B8509640 methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate](/img/structure/B8509640.png)
methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration reactions . The specific conditions for these reactions can vary, but they generally require the use of catalysts such as aluminum chloride for the acylation step, and reducing agents like hydrogen gas or metal hydrides for the reduction step.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may need to be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
Some compounds similar to methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate include:
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C23H26N2O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C23H26N2O4/c1-14-5-7-17(25-11-9-18(26)10-12-25)13-20(14)22(27)24-21-15(2)6-8-19(16(21)3)23(28)29-4/h5-8,13H,9-12H2,1-4H3,(H,24,27) |
InChI 键 |
CZQKTUBNPGCJNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)CC2)C(=O)NC3=C(C=CC(=C3C)C(=O)OC)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol](/img/structure/B8509559.png)
![2-(3-Furyl)-4,10-dioxo-6a,10b-dimethyl-9-acetoxydodecahydro-4H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester](/img/structure/B8509574.png)
![7-Chloro-2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidine](/img/structure/B8509585.png)
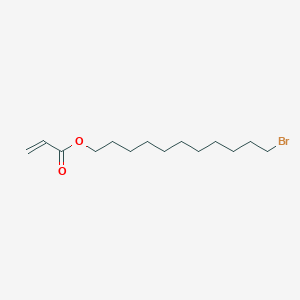
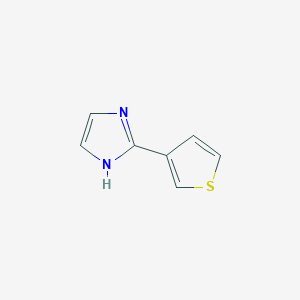
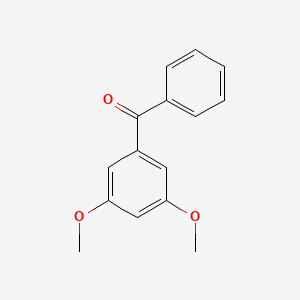
![[4-(2-Methoxy-ethyl)-piperazin-1-yl]-acetonitrile](/img/structure/B8509611.png)
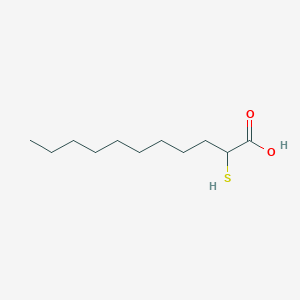
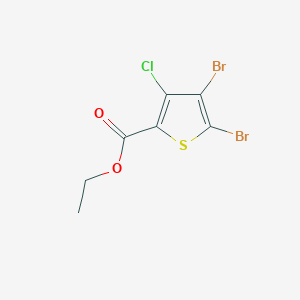
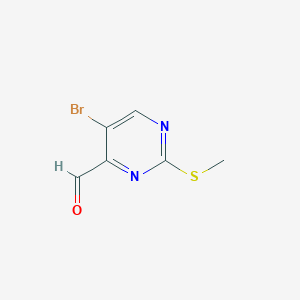

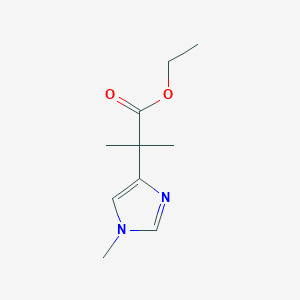
![1-Bromo-4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}benzene](/img/structure/B8509657.png)
